N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine

Description

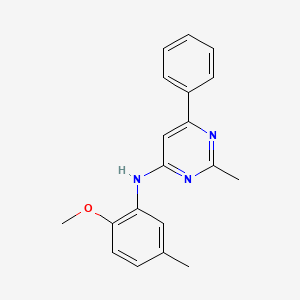

Molecular Formula: C₂₀H₂₁N₃O CAS No.: 1019132-74-1 Structure: The compound features a pyrimidine core with three key substituents:

- A 2-methoxy-5-methylphenyl group at the 4-amine position.

- Methyl groups at the 2- and 6-positions.

- A phenyl ring at the 6-position.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-13-9-10-18(23-3)17(11-13)22-19-12-16(20-14(2)21-19)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTUEWZTTNXNAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidinamine core. One common approach is the reaction of 2-methoxy-5-methylphenylamine with a suitable pyrimidinyl derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium carbonate, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as column chromatography or recrystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following pyrimidine derivatives share a common core but differ in substituents, leading to variations in physicochemical and biological properties:

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: No reported crystal structure. Safety data indicate moderate toxicity (oral LD₅₀: Category 4; skin/eye irritation) .

- Analog 1 : Crystal packing involves weak C–H∙∙∙O and C–H∙∙∙π bonds, forming polymeric chains. Dihedral angles between pyrimidine and phenyl groups: ~12.8° .

- Analog 2 : Stabilized by C–H∙∙∙O bonds and trifluoromethyl-induced steric effects. Dihedral angles: 15–28° .

- Analog 3 : Asymmetric unit with two molecules linked via N–H∙∙∙N and C–H∙∙∙O bonds. Dihedral angles: 15–77° .

Electronic and Thermodynamic Properties

- Methoxy vs. Fluoro Groups : Methoxy (target compound) is electron-donating, increasing electron density on the pyrimidine ring compared to electron-withdrawing fluorine (Analogs 1, 3) .

- Trifluoromethyl Effects : In Analog 2, the CF₃ group reduces metabolic degradation but may increase hydrophobicity .

- DFT Studies : For triazole-containing analogs (e.g., 4-(1-benzyl-triazolyl)-6-phenylpyrimidin-2-amine), HOMO-LUMO gaps correlate with reactivity; methoxy groups likely alter charge distribution similarly in the target compound .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine, with the CAS number 1021281-75-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of 305.4 g/mol. The compound features a pyrimidine core, which is often associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1021281-75-3 |

| Molecular Formula | CHNO |

| Molecular Weight | 305.4 g/mol |

Anti-inflammatory Activity

Research has indicated that compounds within the pyrimidine class exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

In a study comparing various pyrimidine derivatives, certain compounds demonstrated IC values comparable to celecoxib, a well-known anti-inflammatory drug:

These findings suggest that this compound could be a viable candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of similar pyrimidine compounds have also been explored. In vitro studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.21 μM, indicating strong antimicrobial potential .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target enzymes or pathogens.

- Electron-donating groups : The presence of electron-releasing substituents at position 2 of the pyrimidine ring has been associated with increased anti-inflammatory activity.

- Hydrophobic interactions : The phenyl groups attached to the pyrimidine core may enhance hydrophobic interactions with biological targets, improving binding affinity.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity for compounds related to this compound:

- Synthesis and Evaluation : A study synthesized various substituted pyrimidines and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that certain derivatives significantly reduced inflammation markers compared to standard treatments like indomethacin .

- Antimicrobial Screening : Another research effort tested a series of pyrimidine derivatives against common bacterial strains, revealing that some exhibited potent antimicrobial activity, supporting their potential use in treating infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.